Regioisomeric Identity: 1H- vs. 2H-1,2,3-Triazole Substitution Confirmed by Computed Lipophilicity Shift
The target compound (1H‑1,2,3‑triazol‑4‑amine) and its 2H‑regioisomer (2‑[2‑(4‑chloro‑1H‑pyrazol‑1‑yl)ethyl]‑2H‑1,2,3‑triazol‑4‑amine, CAS 2137794‑32‑0) share identical molecular formula (C₇H₉ClN₆) and heavy atom count (14), yet their computed XLogP3 values differ by 0.6 log units (‑0.2 vs. 0.4) [1][2]. This difference reflects the distinct spatial arrangement of the triazole nitrogen atoms relative to the ethyl linker—the 1H‑isomer places the amine at the 4‑position of the 1,2,3‑triazole ring, while the 2H‑isomer alters electronic distribution and hydrogen‑bond donor/acceptor topology. The TPSA remains identical at 74.6 Ų for both regioisomers, indicating that the lipophilicity shift is not driven by bulk polarity changes but by subtle electronic and conformational effects [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.2 |
| Comparator Or Baseline | 2H‑regioisomer (CAS 2137794‑32‑0): XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = 0.6 (target is more hydrophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; identical MW (212.64), TPSA (74.6 Ų), HBD (1), HBA (4), RB (3) for both regioisomers |
Why This Matters
A 0.6 log unit lipophilicity difference can translate into altered membrane permeability and off‑target binding; the 1H‑regioisomer provides a distinct starting point for medicinal chemistry optimization.
- [1] PubChem Compound Summary CID 130605994: Computed Properties section (XLogP3‑AA = −0.2). View Source
- [2] PubChem Compound Summary CID 165952919: Computed Properties section (XLogP3‑AA = 0.4). View Source
